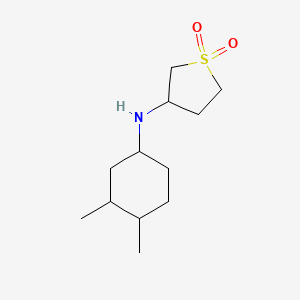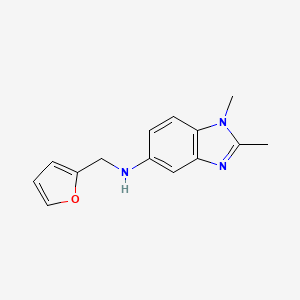
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as EEDQ, is a chemical compound that has been widely used in scientific research. EEDQ is a crosslinking reagent that is commonly used to modify proteins and other biomolecules.
作用机制
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine works by crosslinking proteins and other biomolecules through the formation of covalent bonds. The reaction involves the formation of a highly reactive intermediate that can react with nucleophiles such as amino groups on proteins. The resulting crosslinks can be either intra- or intermolecular, depending on the nature of the reactants.
Biochemical and Physiological Effects
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of proteins, including enzymes, receptors, and transporters. 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has also been used to study the structure and function of DNA and RNA. In addition, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been used to study the interactions between proteins and other biomolecules, including lipids and carbohydrates.
实验室实验的优点和局限性
One of the main advantages of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is its ability to crosslink proteins and other biomolecules in a specific and controlled manner. This allows researchers to study the interactions between these molecules and to determine their structures. However, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has some limitations. It can be toxic to cells at high concentrations, and it can also crosslink proteins non-specifically if the reaction conditions are not carefully controlled.
未来方向
There are many future directions for the use of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine in scientific research. One area of interest is the development of new crosslinking reagents that are more specific and less toxic than 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. Another area of interest is the use of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine to study the interactions between proteins and other biomolecules in vivo. This would require the development of new techniques for delivering 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine to cells and tissues. Finally, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine could be used to study the structure and function of complex biological systems, such as the human brain.
合成方法
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a simple two-step process. The first step involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methoxyethylamine to form 4-(2-methoxyethylamino)-2-amino-6-chloropyrimidine. The second step involves the reaction of this intermediate with dimethyl sulfate to form 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine.
科学研究应用
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been widely used in scientific research as a crosslinking reagent. It is commonly used to modify proteins and other biomolecules to study their structure and function. 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be used to crosslink proteins to each other or to other molecules such as DNA or RNA. This allows researchers to study the interactions between these molecules and to determine their structures.
属性
IUPAC Name |
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-15-8-7-11-9-5-6-12-10(13-9)14(2)3/h5-6H,4,7-8H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDUJFCHJZNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=NC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)

![(2-Aminocyclopentyl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7595392.png)


![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)